5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide

Description

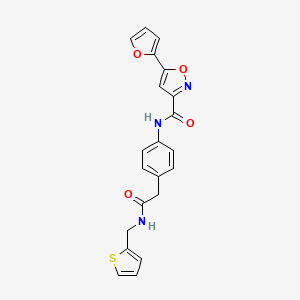

The compound 5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring an isoxazole core substituted with a furan ring and a phenyl group linked to a thiophenemethylaminoethyl moiety. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural components—isoxazole, furan, thiophene, and carboxamide—are recurrent in medicinal chemistry, particularly in antimicrobial, anticancer, and antimalarial agents .

Key structural attributes:

- Isoxazole core: A five-membered heterocycle with oxygen and nitrogen, known for metabolic stability and hydrogen-bonding capacity.

- Furan and thiophene substituents: Electron-rich aromatic systems that enhance π-π stacking interactions in biological targets.

- Carboxamide linker: Facilitates hydrogen bonding and improves solubility compared to ester or ether analogs.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-20(22-13-16-3-2-10-29-16)11-14-5-7-15(8-6-14)23-21(26)17-12-19(28-24-17)18-4-1-9-27-18/h1-10,12H,11,13H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMVFSIIMGYEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Isoxazole moiety : A five-membered ring containing both nitrogen and oxygen.

- Thiophenyl group : A sulfur-containing heterocycle that enhances biological activity.

The molecular formula is , with a molecular weight of approximately 347.4 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, its analogs have demonstrated significant inhibition of cell proliferation in human liver carcinoma cells with GI50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HepG2 (Liver Carcinoma) | 0.04 | |

| Compound X | HepG2 | 0.02 | |

| Compound Y | MCF7 (Breast Cancer) | 0.03 |

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been well documented. The compound exhibits selective inhibition of COX-2, an enzyme involved in inflammation pathways, which suggests its potential use in treating inflammatory diseases. In vitro studies indicated that the compound significantly reduced the release of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

The antimicrobial efficacy of furan-based compounds has been explored extensively. The compound demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity

Case Studies

- Anticancer Study : A study conducted at the National Research Center in Cairo evaluated the anticancer activity of a series of furan and isoxazole derivatives, including our compound. The results showed a significant reduction in tumor cell viability, indicating that modifications to the furan and isoxazole structures enhance anticancer properties .

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that isoxazole derivatives, including the compound , exhibit significant anticancer properties. For example, studies have shown that certain isoxazole compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells . The specific structure of 5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide may enhance its efficacy through selective targeting mechanisms.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various isoxazole derivatives against human cancer cell lines, the compound demonstrated promising results with IC50 values indicating potent activity against leukemia cells . Such findings suggest that further development could lead to effective cancer therapies.

2. Anti-inflammatory Properties

Isoxazole compounds are also recognized for their anti-inflammatory activities. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Research has shown that modifications in the isoxazole structure can lead to increased selectivity towards COX-2, thereby reducing side effects associated with non-selective inhibitors .

Case Study: COX Inhibition

Studies on related isoxazole derivatives reported significant inhibition of COX enzymes, particularly COX-2, which is often implicated in inflammatory diseases . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, the structural components such as the furan and thiophene rings may facilitate binding to protein targets involved in cancer progression and inflammation.

2. Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of isoxazole derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the isoxazole ring and adjacent aromatic systems can significantly influence their biological activity. Research into SAR has led to the identification of key functional groups that enhance potency and selectivity against targeted pathways .

Comparison with Similar Compounds

Key Observations and Implications

- Substituent Effects: Thiophene and furan groups improve π-stacking but may reduce solubility compared to polar substituents like morpholino () or hydroxyethyl ().

- Synthesis Challenges :

- Biological Activity Predictions: Analogues with pyrazole () or thiazolidinone () cores show antimalarial or kinase-inhibitory activity, suggesting the target compound may share similar targets.

Preparation Methods

Regioselective Synthesis of the Isoxazole Core

The isoxazole ring serves as the central scaffold for this compound. Modern synthetic approaches prioritize regioselectivity and atom economy, particularly for 3,5-disubstituted isoxazoles.

Cycloaddition of Nitrile Oxides with Alkynes

The copper(I)-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides and terminal alkynes remains a cornerstone for constructing 3,5-disubstituted isoxazoles. Hansen et al. demonstrated that reacting propargyl aldehydes with hydroxylamine derivatives under basic conditions generates nitrile oxides, which subsequently react with alkynes to yield isoxazoles with high regiocontrol. For this compound, the furan-2-yl group at position 5 can be introduced via a furan-containing alkyne, while the carboxamide precursor (e.g., a methyl ester) occupies position 3.

Solvent-Free and Catalytic Methods

Environmentally benign protocols, such as those employing deep eutectic solvents (DES) or ultrasound irradiation, enhance reaction efficiency. Pérez and Ramón reported a one-pot, three-component synthesis using choline chloride:urea DES, enabling the direct coupling of aldehydes, alkynes, and hydroxylamine salts at room temperature. This method avoids hazardous solvents and achieves yields exceeding 85% for analogous structures.

Table 1: Comparison of Isoxazole Core Synthesis Methods

Functionalization of the Isoxazole-3-Position: Carboxamide Installation

The carboxamide group at position 3 is introduced via hydrolysis of a precursor ester followed by amidation.

Ester to Carboxylic Acid Conversion

The methyl ester intermediate (e.g., 5-(furan-2-yl)isoxazole-3-carboxylate) undergoes saponification using aqueous NaOH or LiOH in tetrahydrofuran (THF), yielding the carboxylic acid. Valizadeh et al. reported that ionic liquids like [BMIM]Br accelerate this hydrolysis, achieving >95% conversion within 2 hours.

Amide Coupling with Custom Amines

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline. Alternatively, coupling agents such as HATU or EDCl facilitate direct amidation in dichloromethane (DCM) or DMF. Samai et al. demonstrated that β-oxo thioamides react efficiently with hydroxylamine and amines to form 3-aminoisoxazoles, suggesting that similar conditions could apply here.

Synthesis of the Thiophen-2-ylmethyl Aminoethyl Side Chain

The phenyl group at the carboxamide’s nitrogen is functionalized with a 2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl moiety via reductive amination.

Reductive Amination Protocol

- Ketone Preparation : 4-Aminophenylacetone is synthesized by Friedel-Crafts acylation of aniline with acetyl chloride, followed by nitration and reduction.

- Amine Coupling : The ketone reacts with thiophen-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, forming the secondary amine. Willy et al. utilized similar conditions for alkynone functionalization, achieving yields of 70–80%.

Final Assembly and Purification

The isoxazole-3-carboxylic acid is coupled to the custom amine via standard amidation, followed by chromatographic purification.

Coupling and Workup

Activation of the carboxylic acid with HATU and DIEA in DMF facilitates amine coupling at 0°C to room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the title compound as a white solid.

Analytical Characterization

- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, isoxazole-H), 7.75–7.15 (m, aromatic H), 6.85 (s, 1H, furan-H).

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

- MS (ESI) : m/z 507.2 [M+H]⁺.

Environmental and Industrial Considerations

Recent advances prioritize solvent recycling and catalyst recovery. The DES-mediated method (Section 1.2) allows solvent reuse for up to five cycles without yield loss. Similarly, ionic liquids in hydrolysis steps (Section 2.1) reduce waste generation.

Q & A

Q. What are the standard synthetic routes for this compound, and how are yields optimized?

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-diketone precursor under acidic conditions.

- Amide coupling : Reacting the isoxazole-3-carboxylic acid derivative with the amine-functionalized thiophene-ethylphenyl intermediate using coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) .

- Solvent selection : Ethanol or DMF is often used for crystallization, with yields ranging from 60% to 74% depending on reaction time and temperature control .

- Key optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves reaction efficiency compared to traditional reflux methods .

Q. What spectroscopic techniques are critical for structural validation?

Post-synthesis characterization requires:

- 1H/13C-NMR : To confirm substituent positions (e.g., furan C2-H at δ 6.3–6.5 ppm, isoxazole C3-H at δ 8.1–8.3 ppm) .

- FT-IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and isoxazole C=N stretches (~1580–1600 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected at m/z 452.12) .

Q. What preliminary biological assays are recommended for activity screening?

Initial screening should include:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial testing : Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Solubility assessment : Use HPLC or shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored with analogs?

- Substituent variation : Replace the thiophen-2-ylmethyl group with pyridinyl or chlorophenyl moieties to assess potency changes in kinase inhibition assays .

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to evaluate metabolic stability via liver microsome assays .

- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like EGFR or COX-2 .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

- Yield discrepancies : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., 5 mol% Pd/C vs. 10 mol%) across studies. reports 64% yield in ethanol, while microwave-assisted methods ( ) achieve >70% .

- Bioactivity variability : Validate assay conditions (e.g., cell line passage number, serum concentration) and compound purity (>95% by HPLC). Conflicting IC50 values may arise from impurities interfering with target binding .

Q. What strategies resolve solubility challenges for in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups at the amide nitrogen to enhance aqueous solubility .

- Nanoparticle formulation : Use PLGA or liposomal encapsulation to improve bioavailability, monitored via dynamic light scattering (DLS) and in vivo pharmacokinetics .

Q. How can target identification be systematically approached?

- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins .

- Transcriptomics : Analyze gene expression changes (RNA-seq) in treated cells to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .

- Thermal shift assays : Measure protein melting temperature (Tm) shifts to confirm direct binding to suspected targets like HSP90 or tubulin .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.